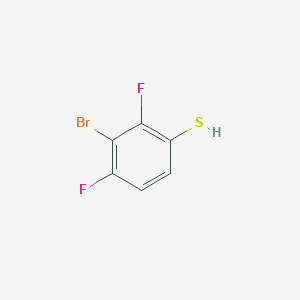

3-Bromo-2,4-difluorobenzenethiol

Descripción

3-Bromo-2,4-difluorobenzenethiol is a halogenated aromatic thiol with the molecular formula C₆H₃BrF₂S. These compounds are typically used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity in coupling reactions and functional group transformations. The presence of bromine and fluorine substituents enhances electrophilic substitution reactivity and influences steric and electronic properties .

Propiedades

IUPAC Name |

3-bromo-2,4-difluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2S/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKIXVNATPEZNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the reaction of 2,4-difluorobenzenethiol with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of 3-Bromo-2,4-difluorobenzenethiol may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the product to achieve high purity levels required for industrial applications. Techniques such as recrystallization, distillation, and chromatography are commonly employed to purify the compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2,4-difluorobenzenethiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the thiol group.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Substitution: Formation of various substituted benzenethiol derivatives.

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of dehalogenated or modified thiol compounds.

Aplicaciones Científicas De Investigación

Chemistry: 3-Bromo-2,4-difluorobenzenethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated thiols on biological systems. It can be used to investigate the interactions of thiol-containing compounds with proteins and enzymes.

Industry: In the industrial sector, 3-Bromo-2,4-difluorobenzenethiol is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Bromo-2,4-difluorobenzenethiol involves its interaction with thiol groups in biological molecules. The compound can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making it a valuable tool for studying protein function and regulation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 3-Bromo-2,4-difluorobenzenethiol with analogous compounds based on substituent positions, functional groups, and physicochemical properties derived from the evidence:

Key Differences:

Functional Groups: The thiol (-SH) group in 3-Bromo-2,4-difluorobenzenethiol confers strong nucleophilicity and metal-binding capacity, distinguishing it from phenol (-OH) or carboxylic acid analogs . Benzyl bromide derivatives (e.g., C₇H₄Br₂F₂) exhibit higher reactivity in alkylation reactions compared to thiols or phenols .

Substituent Effects :

- Fluorine positioning : 2,4-difluoro substitution (in the target compound) creates a meta-directing electronic effect, whereas 2,6-difluoro substitution (e.g., in C₆H₃BrF₂O) leads to steric hindrance and altered acidity .

- Additional halogens : Compounds like 2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid show increased molecular weight and lipophilicity, impacting bioavailability .

Solubility: Thiols generally have lower water solubility than carboxylic acids or phenols, which may limit their application in aqueous-phase reactions.

Limitations and Notes

- Commercial availability varies; for instance, 3-Bromo-2,6-difluorophenol is listed as discontinued , highlighting supply-chain challenges for halogenated aromatics.

Actividad Biológica

3-Bromo-2,4-difluorobenzenethiol is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Bromo-2,4-difluorobenzenethiol is characterized by the presence of bromine and fluorine substituents on a benzene ring, along with a thiol (-SH) group. The molecular formula is CHBrFS, and it has a molecular weight of approximately 227.06 g/mol. The presence of halogens and the thiol group suggests potential reactivity and interactions with biological systems.

The biological activity of 3-Bromo-2,4-difluorobenzenethiol can be attributed to several mechanisms:

- Nucleophilic Attack : The thiol group can act as a nucleophile, participating in various biochemical reactions, including disulfide bond formation and enzyme inhibition.

- Electrophilic Interactions : The bromine and fluorine atoms can enhance the electrophilic character of the compound, allowing it to interact with nucleophilic sites in proteins and nucleic acids.

- Reactivity with Reactive Oxygen Species (ROS) : The compound may modulate oxidative stress responses by interacting with ROS, potentially influencing cell signaling pathways.

Biological Activities

Research has indicated several biological activities associated with 3-Bromo-2,4-difluorobenzenethiol:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy may be linked to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

- Antioxidant Properties : The compound may possess antioxidant capabilities, helping to scavenge free radicals and reduce oxidative stress in cells. This property could be beneficial in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Studies have shown that 3-Bromo-2,4-difluorobenzenethiol can inhibit specific enzymes involved in metabolic pathways. This inhibition could affect cellular metabolism and signal transduction processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Bromo-2,4-difluorobenzenethiol:

- A study published in a peer-reviewed journal reported that this compound inhibited the growth of Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was suggested to involve disruption of membrane integrity .

- Another research effort focused on the antioxidant capacity of 3-Bromo-2,4-difluorobenzenethiol, demonstrating its ability to reduce lipid peroxidation in vitro. The results indicated that it could mitigate oxidative damage in cellular models .

Data Table: Biological Activities of 3-Bromo-2,4-difluorobenzenethiol

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.